3-({[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl}amino)-N-{4-[(E)-(1-decyl-3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as pyrazole, diazenyl, and benzamide
Vorbereitungsmethoden
The synthesis of N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrazole and diazenyl intermediates, followed by their coupling with the benzamide moiety. Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole and diazenyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the diazenyl group, converting it into amines.
Substitution: The benzamide moiety can undergo substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the development of advanced materials with specific properties, such as photostability and near-infrared photothermal conversion
Wirkmechanismus
The mechanism of action of N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Tris(2,4,6-trichlorophenyl)methyl radicals: Known for their stability and photophysical properties.
Diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals: Used for controlling intramolecular charge transfer and photothermal conversion.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of N-[4-[(E)-(1-DECYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)DIAZENYL]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-{[(2,4-DITERT-PENTYLPHENOXY)ACETYL]AMINO}BENZAMIDE.
Eigenschaften
Molekularformel |
C49H63Cl3N8O4 |
---|---|
Molekulargewicht |
934.4 g/mol |
IUPAC-Name |
3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(1-decyl-3,5-dimethylpyrazol-4-yl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C49H63Cl3N8O4/c1-10-13-14-15-16-17-18-19-25-59-32(5)42(31(4)57-59)55-56-43-45(58-60(47(43)63)44-38(51)28-35(50)29-39(44)52)54-46(62)33-21-20-22-36(26-33)53-41(61)30-64-40-24-23-34(48(6,7)11-2)27-37(40)49(8,9)12-3/h20-24,26-29,43H,10-19,25,30H2,1-9H3,(H,53,61)(H,54,58,62) |
InChI-Schlüssel |
WZYBOKINIPLLCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCN1C(=C(C(=N1)C)N=NC2C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)NC(=O)COC5=C(C=C(C=C5)C(C)(C)CC)C(C)(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.